

# An In-depth Technical Guide to the Osmolality and Viscosity of Ioversol Solutions

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## Compound of Interest

Compound Name: **Ioversol**

Cat. No.: **B029796**

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This technical guide provides a comprehensive overview of the key physicochemical properties of **Ioversol**, a nonionic, low-osmolar radiographic contrast agent. Understanding the osmolality and viscosity of different **Ioversol** concentrations is critical for optimizing imaging protocols, ensuring patient safety, and advancing research in contrast media development.

## Physicochemical Properties of Ioversol Formulations

**Ioversol** is commercially available in several concentrations, each with distinct osmolality and viscosity characteristics. These properties are crucial determinants of the contrast agent's behavior in biological systems, influencing factors such as injection pressure, vascular opacification, and potential for adverse effects. The following tables summarize the quantitative data for various **Ioversol** formulations, marketed as Optiray®.

## Table 1: Osmolality and Viscosity of Different Ioversol Concentrations

Ioversol Formulati on (Trade Name)	Ioversol Content (mg/mL)	Iodine Content (mg I/mL)	Osmolalit y (mOsm/k g water)	Viscosity at 25°C (cP)	Viscosity at 37°C (cP)	Specific Gravity at 37°C
Optiray 240	509	240	502[1]	4.0[2], 4.6[1]	3.0[1][2]	1.281
Optiray 300	636	300	651	8.2	5.5	1.352
Optiray 320	678	320	702	9.9	5.8	1.371
Optiray 350	741	350	792, 780	14.3	9.0	1.405

Note: Minor variations in reported values may exist between different product information documents.

## Experimental Protocols for Physicochemical Characterization

Accurate determination of osmolality and viscosity is essential for the quality control and characterization of contrast media. The following sections detail the standard methodologies employed for these measurements.

### Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a critical factor in determining the physiological compatibility of injectable drugs. The most common methods for determining the osmolality of **Ioversol** solutions are freezing point depression osmometry and vapor pressure osmometry.

#### 2.1.1. Freezing Point Depression Osmometry

This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of solutes.

### Experimental Protocol:

- Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions) to establish a linear relationship between the freezing point depression and osmolality. A two-point calibration is typically performed, bracketing the expected osmolality of the **loversol** sample.
- Sample Preparation: A small, precise volume of the **loversol** solution is pipetted into a sample tube.
- Measurement: The sample tube is placed in the osmometer's cooling chamber and supercooled to a temperature below its freezing point.
- Crystallization Induction: A vibrating probe or a brief electrical current is used to induce crystallization of the sample.
- Freezing Point Determination: The heat of fusion released during crystallization raises the sample's temperature to its freezing point, where it plateaus. A thermistor measures this equilibrium temperature.
- Osmolality Calculation: The instrument's software converts the measured freezing point depression into an osmolality value (in mOsm/kg) based on the initial calibration.

### 2.1.2. Vapor Pressure Osmometry (VPO)

VPO measures the depression of vapor pressure of a solution compared to the pure solvent, which is also a colligative property directly related to the solute concentration.

### Experimental Protocol:

- Sample Application: A small, precise volume of the **loversol** solution is applied to a filter paper disc.
- Equilibration: The sample disc is placed within a sealed, thermostated chamber, allowing the vapor pressure of the sample to equilibrate with the surrounding air.

- Dew Point Measurement: A thermocouple within the chamber is cooled to a temperature below the dew point of the sample's vapor, causing condensation to form on the thermocouple. The temperature at which the rate of condensation equals the rate of evaporation (the dew point) is measured.
- Osmolality Determination: The difference between the dew point temperature of the sample and that of the pure solvent (typically water) is proportional to the osmolality. The instrument calculates the osmolality based on a prior calibration with standard solutions.

## Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the injectability of contrast media, especially through small-bore catheters. The viscosity of **loversol** solutions is typically measured using capillary viscometers or rotational viscometers.

### 2.2.1. Capillary Viscometry

This method relies on measuring the time it takes for a known volume of fluid to flow through a capillary of a known diameter and length under the influence of gravity.

#### Experimental Protocol:

- Instrument Setup: A calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is selected based on the expected viscosity of the **loversol** sample.
- Temperature Control: The viscometer is placed in a constant temperature water bath to ensure the measurement is performed at a precise and stable temperature (e.g., 25°C or 37°C).
- Sample Loading: A precise volume of the **loversol** solution is introduced into the viscometer.
- Flow Time Measurement: The sample is drawn up through the capillary, and the time it takes for the meniscus to pass between two marked points is accurately measured using a stopwatch.
- Viscosity Calculation: The kinematic viscosity ( $v$ ) is calculated using the formula:  $v = C * t$ , where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity ( $\eta$ ) can

then be calculated by multiplying the kinematic viscosity by the density of the solution ( $\eta = \nu * \rho$ ).

### 2.2.2. Rotational Viscometry

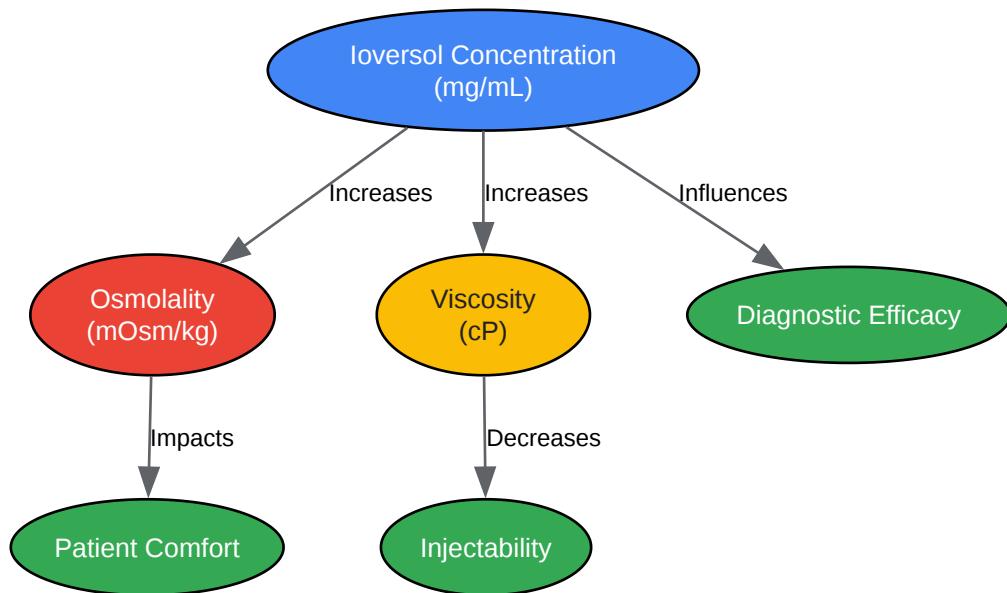
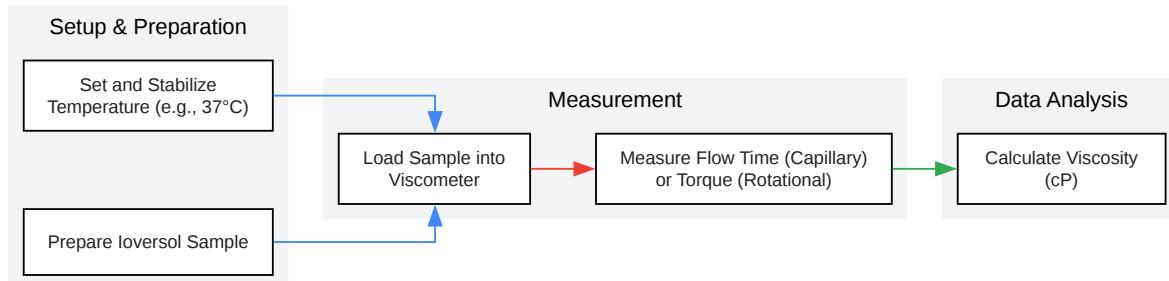
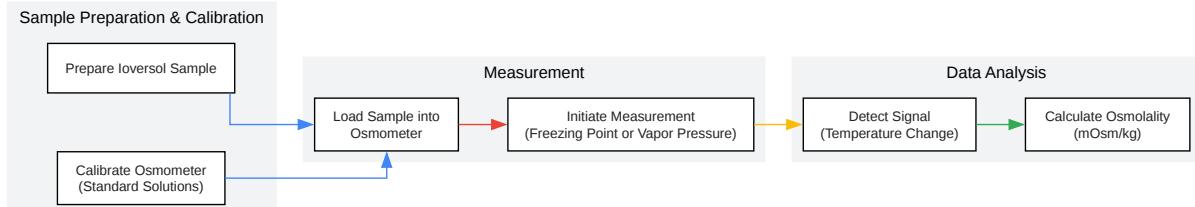
Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. This method is particularly useful for characterizing the flow behavior of non-Newtonian fluids, although **loversol** solutions are generally considered Newtonian.

Experimental Protocol:

- Instrument and Spindle Selection: A rotational viscometer with a suitable spindle geometry (e.g., cone and plate, parallel plate, or concentric cylinder) is chosen based on the sample volume and expected viscosity.
- Sample Loading: The **loversol** solution is placed in the sample cup or onto the plate of the viscometer.
- Temperature Control: The sample is allowed to equilibrate to the desired measurement temperature using an integrated temperature control system.
- Measurement: The spindle is rotated at a set speed, and the instrument measures the resulting torque.
- Viscosity Calculation: The viscometer's software automatically calculates the dynamic viscosity based on the measured torque, the rotational speed, and the geometry of the spindle.

## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for osmolality and viscosity measurement, as well as the fundamental relationship between **loversol** concentration and its key physicochemical properties.



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